7-Bromo-2-ethoxyquinoline
Description
7-Bromo-2-ethoxyquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 7-position and an ethoxy (-OCH₂CH₃) group at the 2-position of the quinoline scaffold. Its molecular formula is C₁₁H₁₀BrNO, with a molecular weight of 252.11 g/mol (calculated). This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of central nervous system (CNS)-targeting agents and heterocyclic derivatives .
Properties
IUPAC Name |
7-bromo-2-ethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-11-6-4-8-3-5-9(12)7-10(8)13-11/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAZBNWVOXOTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC(=C2)Br)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856905 | |
| Record name | 7-Bromo-2-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223559-68-9 | |
| Record name | 7-Bromo-2-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution
In the synthesis of 7-bromo-5-methoxyquinoline, 5,7-dibromoquinoline reacts with sodium methoxide in methanol/DMF to replace one bromine atom with a methoxy group. Adapting this method for ethoxy substitution would involve substituting sodium ethoxide for methoxide. The reaction’s selectivity depends on the relative reactivity of bromine atoms at different positions. For 5,7-dibromoquinoline, methoxylation occurs preferentially at the 7-position due to electronic and steric factors. If 2,7-dibromoquinoline were used instead, ethoxylation at the 2-position might be achievable under analogous conditions.
Table 1: Comparative Alkoxylation Conditions for Bromoquinolines
| Substrate | Reagent | Solvent | Temperature | Time | Yield | Selectivity | Source |
|---|---|---|---|---|---|---|---|
| 5,7-Dibromoquinoline | NaOMe | MeOH/DMF | 60°C | 2 h | 87% | 7-OCH3 | |
| Hypothetical 2,7-Dibromoquinoline | NaOEt | EtOH/DMF | 60°C | 2–4 h | – | 2-OCH2CH3 | – |
Continuous Flow Reactor Applications
Scalability Considerations
In the continuous flow process, metering pumps ensure consistent reagent ratios (e.g., 1:0.5–1.5 for ethyl isobutyrate and 1,5-dibromopentane), critical for maintaining selectivity in multi-step reactions. For 7-bromo-2-ethoxyquinoline, a two-stage flow system could separate quinoline core formation from ethoxylation, enabling independent optimization of each step.
Purification and Characterization
Chromatographic Separation
The synthesis of 7-bromo-5-methoxyquinoline employs column chromatography with petroleum ether/ethyl acetate (20:1) to isolate regioisomers. Similarly, this compound would require careful chromatographic or recrystallization strategies to separate it from potential byproducts like 7-bromo-4-ethoxyquinoline.
Spectroscopic Validation
1H NMR and LC-MS would be essential for characterizing this compound. Key diagnostic signals include:
-
A singlet for the ethoxy group’s methyl protons (δ 1.2–1.4 ppm).
-
Aromatic protons adjacent to bromine (δ 7.8–8.2 ppm, d, J = 8–9 Hz).
-
Molecular ion peak at m/z 253/255 (Br isotope pattern).
Chemical Reactions Analysis
7-Bromo-2-ethoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
7-Bromo-2-ethoxyquinoline serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as substitution, oxidation, and coupling reactions, makes it valuable in organic synthesis.
| Reaction Type | Description |
|---|---|
| Substitution | The bromine atom can be replaced with other functional groups. |
| Oxidation/Reduction | Can participate in redox reactions under specific conditions. |
| Coupling | Involved in reactions like Suzuki-Miyaura coupling to form complex structures. |
Research on the biological activities of this compound has highlighted its potential as an antimicrobial and anticancer agent.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study summarized the inhibition zones for different compounds:
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | 12.00 ± 0.00 | E. coli |
| Amoxicillin | 18 ± 0.00 | S. aureus |
| Compound X | 11.00 ± 0.03 | Pseudomonas aeruginosa |
This data indicates its potential as a therapeutic agent against resistant bacterial strains.
Anticancer Activity
The anticancer potential of this compound has been investigated, particularly focusing on its mechanism involving the inhibition of nicotinamide adenine dinucleotide (NAD) biosynthesis through NAMPT inhibition—a critical pathway in various cancers.
| Cancer Type | Reference |
|---|---|
| Colorectal Cancer | Van Beijnum et al., Int. J. Cancer, 2002 |
| Breast Cancer | Lord et al., EMBO Mol. Med., 2012 |
| Non-Small Cell Lung | Okumura et al., J. Thorac. Oncol., 2012 |
| Gastric Cancer | Bi et al., Oncol. Rep., 2011 |
In vitro assays demonstrated that treatment with this compound induced apoptosis in cancer cells, suggesting its therapeutic potential.
Case Studies
Several case studies have documented the efficacy of quinoline derivatives, including this compound:
- Antimicrobial Activity Study : Significant antibacterial effects were observed against clinical isolates resistant to conventional antibiotics.
- Cancer Research Study : In vivo studies showed that treatment with the compound resulted in reduced tumor growth in mouse models of breast cancer.
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural analogs of 7-bromo-2-ethoxyquinoline, emphasizing substituent differences and their implications:
Key Observations:
- Substituent Position : Bromine at the 7-position is conserved across analogs, likely due to its role in facilitating Suzuki-Miyaura cross-coupling reactions for further derivatization .
- Chloro (-Cl): Increases electrophilicity, making the compound reactive in nucleophilic aromatic substitution reactions . Carboxylic Acid (-COOH): Introduces hydrogen-bonding capability, useful in designing enzyme inhibitors .
Biological Activity
7-Bromo-2-ethoxyquinoline is a synthetic compound with notable biological activities, primarily studied for its potential applications in antimicrobial and anticancer therapies. Its molecular formula is C11H10BrNO, with a molecular weight of 252.11 g/mol. This article reviews the compound's biological activity, synthesis methods, and research findings, supported by data tables and case studies.
Synthesis of this compound
The synthesis typically involves the reaction of 7-bromo-2-chloroquinoline with sodium ethoxide in an inert atmosphere. The general procedure includes:
- Starting Materials : 7-bromo-2-chloroquinoline and sodium ethoxide.
- Reaction Conditions : Conducted at room temperature.
- Procedure : The sodium ethoxide is added to a solution of 7-bromo-2-chloroquinoline in an appropriate solvent and stirred until completion.
- Isolation : The product is isolated through filtration and purified via recrystallization.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | 12.00 ± 0.00 | E. coli |
| Standard Amoxicillin | 18 ± 0.00 | S. aureus |
| Compound X | 11.00 ± 0.03 | Pseudomonas aeruginosa |
The compound showed promising results, particularly against E. coli, indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies, particularly focusing on its mechanism of action involving the inhibition of nicotinamide adenine dinucleotide (NAD) biosynthesis through NAMPT inhibition. This pathway is crucial in various cancers, including colorectal and breast cancer.
A study highlighted the compound's effectiveness against multiple cancer types:
| Cancer Type | Reference |
|---|---|
| Colorectal Cancer | Van Beijnum et al., Int. J. Cancer, 2002 |
| Breast Cancer | Lord et al., EMBO Mol. Med., 2012 |
| Non-Small Cell Lung | Okumura et al., J. Thorac. Oncol., 2012 |
| Gastric Cancer | Bi et al., Oncol. Rep., 2011 |
In vitro assays demonstrated that the compound induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent .
The proposed mechanism involves binding to specific enzymes or receptors, modulating their activity, particularly through the inhibition of NAMPT which plays a role in cancer cell metabolism and survival . Molecular docking studies indicated that this compound has favorable binding affinities to targets such as topoisomerase IIβ and E. coli DNA gyrase B, further supporting its potential as an anticancer drug .
Case Studies
Several case studies have documented the efficacy of quinoline derivatives, including this compound:
- Study on Antimicrobial Activity : A comprehensive evaluation demonstrated significant antibacterial effects against clinical isolates of bacteria resistant to conventional antibiotics.
- Cancer Research : In vivo studies showed that treatment with the compound resulted in reduced tumor growth in mouse models of breast cancer.
Q & A
Basic: What are the optimized synthetic routes for 7-Bromo-2-ethoxyquinoline, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves bromination and alkoxylation of quinoline precursors. For example, bromination at the 7th position can be achieved using reagents like PBr₃ or NBS (N-bromosuccinimide) under inert conditions, followed by nucleophilic substitution with ethoxide to introduce the ethoxy group. Key factors include:
- Temperature control : Excessive heat during bromination may lead to polybromination byproducts.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalysts : CuI or Pd-based catalysts improve coupling reactions in multi-step syntheses .
Typical yields range from 50–70%, with purity confirmed via HPLC (>95%) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies ethoxy (–OCH₂CH₃) protons as a triplet (δ 1.2–1.4 ppm) and quartet (δ 3.8–4.0 ppm). Aromatic protons appear as multiplet signals (δ 7.0–8.5 ppm).
- ¹³C NMR : Confirms bromine (C-Br, δ ~120 ppm) and ethoxy carbons (OCH₂CH₃, δ ~65 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₁H₁₁BrNO⁺: 252.9974) .
- IR Spectroscopy : Stretching vibrations for C-Br (~550 cm⁻¹) and C-O (1250 cm⁻¹) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and EN 143-certified respirators for dust/fume control .
- Ventilation : Use fume hoods to minimize inhalation of volatile byproducts.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
Advanced: How do electronic effects of substituents influence nucleophilic substitution reactivity in this compound?
Methodological Answer:
The electron-withdrawing bromine at position 7 activates the quinoline ring for nucleophilic attack at position 2. Computational studies (DFT) show:
- Electrophilicity : The 2-position’s partial positive charge (σ⁺ ~0.25) facilitates substitution with amines or thiols.
- Solvent effects : Protic solvents stabilize transition states, increasing reaction rates .
Experimental validation via Hammett plots correlates substituent effects with rate constants (k₂) .
Advanced: How can structure-activity relationship (SAR) studies guide medicinal chemistry applications of this compound derivatives?
Methodological Answer:
- Modification sites :
- Position 7 : Bromine enhances lipophilicity, improving blood-brain barrier penetration.
- Position 2 : Ethoxy group can be replaced with amino or sulfonamide moieties to target enzyme active sites (e.g., kinase inhibitors) .
- Assays :
- IC₅₀ determination : Dose-response curves against cancer cell lines (e.g., HeLa) identify lead compounds .
- Docking simulations : AutoDock Vina predicts binding affinity to target proteins (e.g., EGFR) .
Advanced: What analytical challenges arise in quantifying this compound in complex matrices?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves peaks from co-eluting impurities.
- Detection : UV absorption at 254 nm (quinoline π→π* transition) provides sensitivity down to 0.1 µg/mL .
- Validation : Spike-and-recovery experiments in biological samples (e.g., plasma) show >90% accuracy .
Advanced: How can computational modeling predict regioselectivity in cross-coupling reactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic/nucleophilic sites. For Suzuki-Miyaura coupling, Pd(0) preferentially oxidatively adds to the C-Br bond due to lower activation energy (ΔG‡ ~25 kcal/mol) .
- Machine Learning : Training models on existing reaction databases (e.g., Reaxys) predicts optimal catalysts (e.g., Pd(PPh₃)₄) .
Advanced: What methodologies resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT vs. ATP-luminescence).
- Control experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation artifacts .
- Statistical rigor : Apply ANOVA to assess inter-laboratory variability (p < 0.05 threshold) .
Advanced: What are the key challenges in scaling up this compound synthesis for preclinical studies?
Methodological Answer:
- Purification : Column chromatography is impractical at >10 g scale; switch to recrystallization (ethanol/water).
- Byproduct management : Optimize quenching steps to minimize halogenated waste (e.g., Na₂S₂O₃ treatment) .
- Yield optimization : Continuous flow reactors improve heat/mass transfer, boosting yield to >80% .
Advanced: How do steric and electronic effects influence the photophysical properties of this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Bromine’s heavy atom effect enhances spin-orbit coupling, increasing fluorescence quantum yield (Φ ~0.4) compared to non-halogenated analogs .
- Solvatochromism : Polarity-dependent emission shifts (Δλ ~30 nm in DMSO vs. hexane) indicate intramolecular charge transfer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
